Cas no 878064-16-5 (5-Bromo-2,3-dimethyl-2H-indazole)

5-Bromo-2,3-dimethyl-2H-indazole structure
878064-16-5 structure
상품 이름:5-Bromo-2,3-dimethyl-2H-indazole
CAS 번호:878064-16-5
MF:C9H9BrN2
메가와트:225.085160970688
MDL:MFCD12028634
CID:1040399
PubChem ID:11499567

5-Bromo-2,3-dimethyl-2H-indazole 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-2,3-dimethyl-2H-indazole
    • 5-bromo-2,3-dimethylindazole
    • 5-Bromo-2,3-dimethyl-2H-indazole (ACI)
    • PB20698
    • MFCD12028634
    • SY096881
    • AS-33640
    • DB-107380
    • 5-bromo-2,3-dimethyl-indazole
    • EN300-2913068
    • J-516873
    • USVKOVKNBREERF-UHFFFAOYSA-N
    • AKOS016004728
    • 878064-16-5
    • SCHEMBL13106339
    • DTXSID50467624
    • CS-0050631
    • MDL: MFCD12028634
    • 인치: 1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
    • InChIKey: USVKOVKNBREERF-UHFFFAOYSA-N
    • 미소: BrC1=CC2C(=NN(C)C=2C)C=C1

계산된 속성

  • 정밀분자량: 223.99500
  • 동위원소 질량: 223.99491g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 17.8Ų

실험적 성질

  • PSA: 17.82000
  • LogP: 2.64420

5-Bromo-2,3-dimethyl-2H-indazole 보안 정보

5-Bromo-2,3-dimethyl-2H-indazole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-Bromo-2,3-dimethyl-2H-indazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A109415-1g
5-Bromo-2,3-dimethyl-2H-indazole
878064-16-5 95%
1g
$76.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02797-5G
5-bromo-2,3-dimethyl-2H-indazole
878064-16-5 97%
5g
¥ 1,702.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02797-10G
5-bromo-2,3-dimethyl-2H-indazole
878064-16-5 97%
10g
¥ 2,673.00 2023-04-13
Chemenu
CM104508-10g
5-bromo-2,3-dimethyl-2H-indazole
878064-16-5 97%
10g
$*** 2023-05-29
Chemenu
CM104508-1g
5-bromo-2,3-dimethyl-2H-indazole
878064-16-5 97%
1g
$*** 2023-03-30
abcr
AB515014-5g
5-Bromo-2,3-dimethyl-2H-indazole; .
878064-16-5
5g
€229.40 2025-02-13
Apollo Scientific
OR40138-1g
5-Bromo-2,3-dimethyl-2H-indazole
878064-16-5
1g
£450.00 2023-04-16
Fluorochem
228319-250mg
5-Bromo-2,3-dimethyl-2H-indazole
878064-16-5 95%
250mg
£61.00 2022-02-28
Chemenu
CM104508-5g
5-bromo-2,3-dimethyl-2H-indazole
878064-16-5 97%
5g
$301 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05884-10g
5-bromo-2,3-dimethyl-2H-indazole
878064-16-5 95%
10g
$440 2023-09-07

5-Bromo-2,3-dimethyl-2H-indazole 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Ethyl acetate ;  5 h, rt
참조
Amine-free melanin-concentrating hormone receptor 1 antagonists: Novel non-basic 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives and mitigation of mutagenicity in Ames test
Igawa, Hideyuki; et al, Bioorganic & Medicinal Chemistry, 2016, 24(11), 2504-2518

합성회로 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, 0 - 5 °C; 5 °C → -78 °C
1.2 12 h, 25 °C
참조
Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies
Huang, Jianhang; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12548-12571

합성회로 3

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, 0 - 5 °C
1.2 overnight, -78 °C; -78 °C → rt
참조
Convenient method for the 3-functionalization of isoindazoles
Bunnell, Aaron; et al, Synthetic Communications, 2006, 36(3), 285-293

합성회로 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 rt
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, 0 - 5 °C; 5 °C → -78 °C
2.2 12 h, 25 °C
참조
Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies
Huang, Jianhang; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12548-12571

합성회로 5

반응 조건
1.1 Solvents: Dimethylformamide ;  rt; 18 h, 90 °C
참조
Selective methylation of NH-containing heterocycles and sulfonamides using N,N-dimethylformamide dimethylacetal based on calculated pKa measurements
Fairley, Gary; et al, Synlett, 2013, 24(5), 570-574

합성회로 6

반응 조건
1.1 Reagents: Cesium carbonate
참조
Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability
Engers, Darren W.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2641-2646

5-Bromo-2,3-dimethyl-2H-indazole Raw materials

5-Bromo-2,3-dimethyl-2H-indazole Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:878064-16-5)5-Bromo-2,3-dimethyl-2H-indazole
A862409
순결:99%
재다:5g
가격 ($):198.0